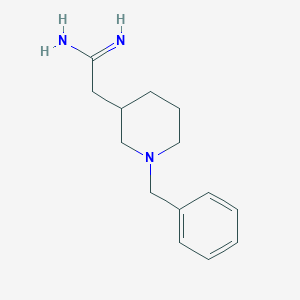
2-(1-Benzylpiperidin-3-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-3-yl)acetimidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)acetimidamide typically involves the reaction of 1-benzylpiperidine with acetimidamide under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, which are efficient and cost-effective. These methods allow for the synthesis of a wide range of products by avoiding complex multistage processes .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-3-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation and various hydrogenation catalysts for reduction . The conditions for these reactions typically involve mild temperatures and specific solvents to ensure high yield and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, which have significant anticancer activity .
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)acetimidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-3-yl)acetimidamide can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another piperidine derivative with similar biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Compounds with a broad spectrum of biological activities, including antibacterial and antiviral properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)ethanimidamide |
InChI |
InChI=1S/C14H21N3/c15-14(16)9-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H3,15,16) |
InChI Key |
SNDMVBVJLSLUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)

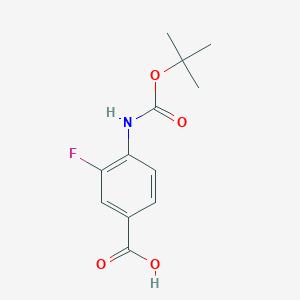
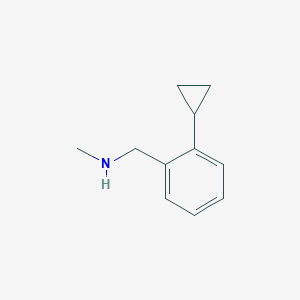
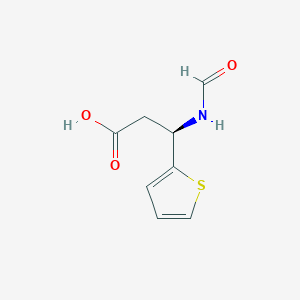



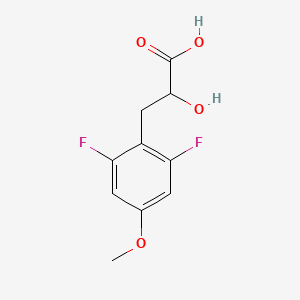
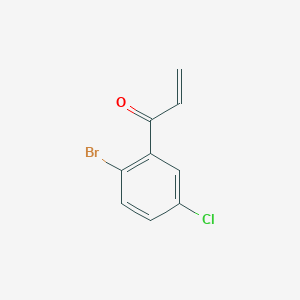
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)

![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
